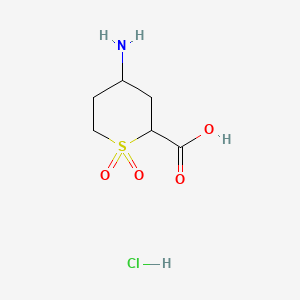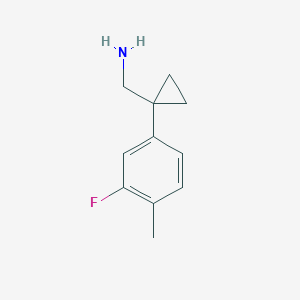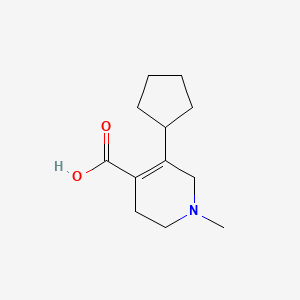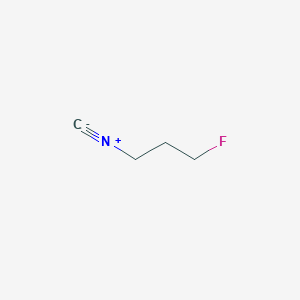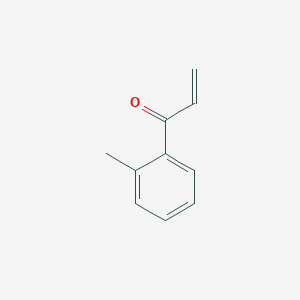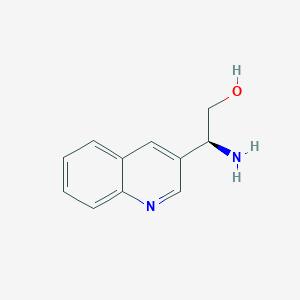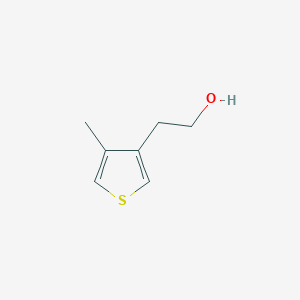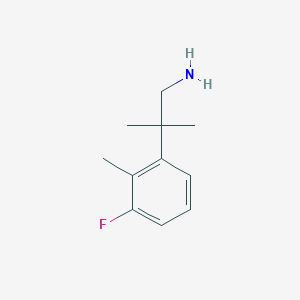![molecular formula C12H12F3NO B13618377 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone CAS No. 124004-76-8](/img/structure/B13618377.png)
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoroacetic anhydride.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride: This compound features a similar trifluoromethyl group but differs in the position of the pyrrolidine ring and the presence of a hydroxyl group.
1-Trifluoroacetyl piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
Uniqueness
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring attached to a phenyl ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
124004-76-8 |
|---|---|
Molecular Formula |
C12H12F3NO |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
ADZGDKKHWNWCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
